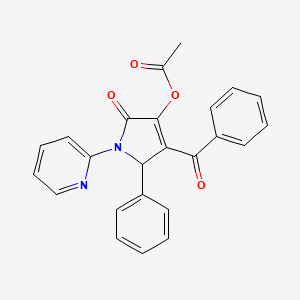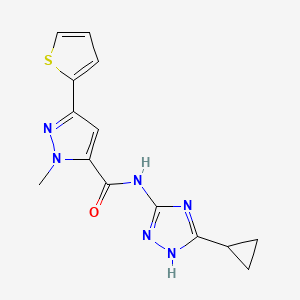
2-oxo-5-phenyl-4-(phenylcarbonyl)-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-3-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-oxo-5-phenyl-4-(phenylcarbonyl)-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-3-yl acetate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a pyrrole ring, which is a five-membered ring with one nitrogen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-5-phenyl-4-(phenylcarbonyl)-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-3-yl acetate typically involves multi-step organic reactions. One common method is the condensation of appropriate starting materials under controlled conditions. For instance, the reaction might start with the formation of a pyrrole ring through the Paal-Knorr synthesis, followed by functional group modifications to introduce the phenyl, phenylcarbonyl, and pyridinyl groups.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This might include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxo derivatives.
Reduction: Reduction reactions might target the carbonyl groups, converting them into alcohols.
Substitution: Various substitution reactions can occur, especially on the aromatic rings, where halogenation or nitration might be possible.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxo derivatives, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound might be used as an intermediate in the synthesis of more complex molecules. Its unique structure could make it a valuable building block for pharmaceuticals or agrochemicals.
Biology
In biological research, derivatives of this compound might be studied for their potential biological activity. For instance, they could be investigated for antimicrobial or anticancer properties.
Medicine
In medicine, compounds with similar structures are often explored for their therapeutic potential. This compound might be evaluated for its efficacy in treating various diseases.
Industry
In the industrial sector, such compounds could be used in the development of new materials or as catalysts in chemical reactions.
Wirkmechanismus
The mechanism of action of 2-oxo-5-phenyl-4-(phenylcarbonyl)-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-3-yl acetate would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-oxo-5-phenyl-4-(phenylcarbonyl)-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrole
- 2-oxo-5-phenyl-4-(phenylcarbonyl)-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-3-yl methyl ester
Uniqueness
What sets 2-oxo-5-phenyl-4-(phenylcarbonyl)-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-3-yl acetate apart is its specific functional groups and their arrangement. This unique structure might confer distinct chemical reactivity and biological activity, making it a compound of interest in various fields of research.
Eigenschaften
Molekularformel |
C24H18N2O4 |
|---|---|
Molekulargewicht |
398.4 g/mol |
IUPAC-Name |
(3-benzoyl-5-oxo-2-phenyl-1-pyridin-2-yl-2H-pyrrol-4-yl) acetate |
InChI |
InChI=1S/C24H18N2O4/c1-16(27)30-23-20(22(28)18-12-6-3-7-13-18)21(17-10-4-2-5-11-17)26(24(23)29)19-14-8-9-15-25-19/h2-15,21H,1H3 |
InChI-Schlüssel |
QQCYMOCFUBXRAU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=C(C(N(C1=O)C2=CC=CC=N2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide](/img/structure/B12156946.png)
![2-[[5-(4-chlorophenyl)-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(furan-2-yl)ethylideneamino]acetamide](/img/structure/B12156950.png)
![N-(4-{[2-(1-benzyl-1H-benzimidazol-2-yl)pyrrolidin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B12156955.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12156960.png)

![5-[(2-Fluorophenyl)methylthio]-3-(2-methoxyphenyl)-1,2,4-triazole-4-ylamine](/img/structure/B12156978.png)
![2-({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-{(Z)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B12156982.png)
![Ethyl 1-((2-acetamido-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(2-chlorophenyl)methyl)piperidine-4-carboxylate](/img/structure/B12156996.png)
![1-(3-{[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}propyl)pyrrolidin-2-one](/img/structure/B12157000.png)
![N'-[(1E)-1-(2-chlorophenyl)ethylidene]-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12157010.png)
![N,N-diethyl-3-[2-(3H-indol-3-ylidene)hydrazin-1-yl]benzene-1-sulfonamide](/img/structure/B12157015.png)
![4-[(4-chlorophenyl)carbonyl]-5-(4-fluorophenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12157032.png)


